Tetramethyltin

Chemical Vapor Deposition Volatility Precursor Delivery

Tetramethyltin (TMT) is the superior volatile organotin precursor for CVD/ALD of stoichiometric SnO₂, delivering high vapor pressure (90 mmHg at 20°C) and clean, self-limiting surface chemistry. Unlike chlorinated analogs (DMT, MBTC), TMT eliminates corrosive HCl byproducts, enabling conformal deposition at <300°C with no chloride residues that degrade electrical performance. As the premier n-type dopant for GaAs/InP MOCVD, its low pyrolysis activation energy (41.1 kcal/mol) ensures readily reproducible doping levels without memory effects, critical for high-yield laser and LED manufacturing. In organic synthesis, TMT enables mild Pd/Ni-catalyzed conversion of acid chlorides and aryl halides to methyl ketones with superior functional group tolerance versus organolithium or Grignard reagents. Available in ≥98% purity.

Molecular Formula C4H12Sn
Molecular Weight 178.85 g/mol
CAS No. 594-27-4
Cat. No. B1198279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethyltin
CAS594-27-4
Molecular FormulaC4H12Sn
Molecular Weight178.85 g/mol
Structural Identifiers
SMILESC[Sn](C)(C)C
InChIInChI=1S/4CH3.Sn/h4*1H3;
InChIKeyVXKWYPOMXBVZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetramethyltin (CAS 594-27-4): Volatile Organotin Precursor for Vapor Deposition


Tetramethyltin (Sn(CH₃)₄, TMT) is a homoleptic, tetrahedral organotin(IV) compound classified as a volatile metal-organic precursor [1]. It is a colorless, pyrophoric liquid (bp: 74–76 °C, mp: −54 °C) with a vapor pressure of 90 mmHg at 20 °C, making it highly suitable for gas-phase delivery [2]. Its primary industrial and research value derives from its use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for tin oxide thin films, as well as a synthon in transition-metal-mediated cross-coupling reactions to access methyl ketones [3].

Why Generic Substitution Fails: Tetramethyltin's Specific Performance Envelope


In CVD and ALD processes, simple substitution of one tin precursor for another is rarely viable due to divergent volatilities, decomposition pathways, and film stoichiometry [1]. Tetramethyltin's unique combination of high vapor pressure (90 mmHg at 20 °C) and Sn–C bond dissociation energy (≈297 kJ/mol) dictates a specific temperature window for deposition (≈500–800 K) [2]. Chlorinated analogs like dimethyltin dichloride (DMT) or monobutyltin trichloride (MBTC) exhibit lower volatility, higher activation energies, and can introduce corrosive HCl into the system, altering film morphology and equipment compatibility [1][3]. Moreover, the toxicity profiles differ markedly: while all organotins are hazardous, TMT's in vitro genotoxicity is notably lower than that of trimethyltin chloride (TMT-Cl), a factor in process safety assessments [4][5].

Tetramethyltin: A Quantitative Comparator Evidence Guide for Scientific Procurement


Vapor Pressure Advantage Over Chlorinated CVD Precursors

For atmospheric pressure CVD (APCVD), consistent and high precursor flux is critical. Tetramethyltin (TMT) exhibits a vapor pressure of 90 mmHg at 20 °C . This is substantially higher than that of commonly used chlorinated alternatives: monobutyltin trichloride (MBTC) and dimethyltin dichloride (DMT), which have reported vapor pressures of ≈0.8 mmHg and ≈1.0 mmHg at 20 °C, respectively [1]. The near 100-fold difference in volatility dictates that TMT can be delivered at lower bubbler temperatures or with higher mass flow, enabling higher deposition rates without requiring heated precursor lines, which reduces the risk of premature decomposition and clogging [1].

Chemical Vapor Deposition Volatility Precursor Delivery

Controlled Deposition Kinetics: First-Order Dependence on TMT Partial Pressure

The predictability of film growth rate is essential for manufacturing uniformity. In low-pressure CVD (LPCVD) of tin oxide (SnO₂) using oxygen, the deposition rate exhibits a near first-order dependence on TMT partial pressure, and critically, a zeroth-order dependence on oxygen partial pressure [1]. The activation energy for the deposition reaction under these LPCVD conditions is 89 ± 3 kJ·mol⁻¹ [1]. This is in contrast to chlorinated precursors like dimethyltin dichloride, where the deposition chemistry involves radical-chain mechanisms with higher apparent activation barriers (≈25–30 kcal/mol, or 105–126 kJ·mol⁻¹) and a complex dependence on oxidant and substrate [2][3].

Chemical Vapor Deposition Reaction Kinetics Process Control

Comparative In Vitro Genotoxicity: Tetramethyltin vs. Trimethyltin Chloride

Safety profiles for organotin precursors are critical for industrial hygiene. In a direct comparative study using CHO-9 cells, tetramethyltin (TetraMT) tested negative for genotoxic effects in standard assays (micronuclei, chromosome aberrations, sister chromatid exchanges) at exposure levels up to cytotoxic limits [1][2]. In stark contrast, trimethyltin chloride (TMT-Cl), a close analog and potential decomposition product, induced weak genotoxic effects under the same standard exposure conditions and significant DNA damage at non-cytotoxic concentrations after forced cellular uptake via electroporation [1]. This indicates that tetramethyltin poses a lower inherent genotoxic risk in a cellular context compared to TMT-Cl, provided inhalation exposure is controlled.

Toxicology Genotoxicity Occupational Safety

Pyrolysis Activation Energy: A Baseline for MOCVD Dopant Delivery

In metal-organic chemical vapor deposition (MOCVD) for doping III-V semiconductors, precursor decomposition temperature is critical. The gas-phase pyrolysis of tetramethyltin under vacuum conditions yields an activation energy of 41.1 kcal/mol (172 kJ/mol) [1]. This is notably lower than that of trimethylantimony (TMSb), another Group V dopant precursor, which has an activation energy of 59.1 kcal/mol (247 kJ/mol) under identical conditions [1]. The lower Ea for TMT translates to a lower onset decomposition temperature (≈550 K in gas phase), which is advantageous for low-temperature MOCVD processes used in the fabrication of Sn-doped GaAs and InP epitaxial layers [2].

MOCVD Doping Thermal Decomposition

MOCVD Dopant Reproducibility: Tetramethyltin vs. Elemental Tin

Achieving uniform and reproducible doping in III-V semiconductor epitaxy is a persistent challenge. A foundational patent (EP 0138965 A1) explicitly claims that using tetramethyltin as a metal-organic transport compound permits the growth of "readily reproducible tin doped or alloyed epitaxial layers" in an MOCVD reactor [1]. This is presented as a direct improvement over the use of elemental tin sources, which suffer from low and inconsistent vapor pressures, leading to poor doping uniformity and run-to-run variability [1]. The inherent volatility and well-defined decomposition kinetics of TMT enable precise control of the vapor-phase dopant concentration, a prerequisite for reproducible solid-state doping levels.

MOCVD Semiconductor Doping Epitaxy

Film Growth Rate: A Trade-off Between TMT and DMT

While TMT offers superior volatility and a cleaner deposition chemistry, it is not always the fastest option. A study on optimizing transparent electrodes noted that "rough films can be grown from dimethyltin dichloride (DMT) more than three times faster than from tetramethyltin" [1]. However, this higher growth rate from DMT is often accompanied by rougher surface morphology and potential chlorine contamination [1][2]. Therefore, TMT is preferred when film quality, conformality, and purity (e.g., for transparent conductive oxides) take precedence over absolute maximum deposition speed [2].

Chemical Vapor Deposition Deposition Rate Thin Film

Optimal Deployment Scenarios for Tetramethyltin in Research and Industry


Atomic Layer Deposition (ALD) of SnO₂ for Next-Generation Transistors

For ALD of high-k dielectric or channel materials in advanced logic and memory devices, Tetramethyltin's high volatility (90 mmHg at 20 °C) and clean, self-limiting surface chemistry are enabling attributes [1]. Its rapid, first-order decomposition kinetics (Ea = 89 kJ/mol) in oxidizing environments facilitate the deposition of highly conformal, stoichiometric SnO₂ films at relatively low temperatures (<300 °C) [2]. This is in contrast to halogenated precursors which can leave Cl residues that degrade electrical performance [1][3].

MOCVD Tin-Doping of III-V Compound Semiconductors (e.g., GaAs, InP)

Tetramethyltin is the dopant of choice for n-type doping of GaAs and InP in high-volume MOCVD production of lasers, LEDs, and high-speed transistors [4]. Its lower pyrolysis activation energy (41.1 kcal/mol) compared to alternative dopants like TESn or elemental Sn enables efficient incorporation at standard growth temperatures without memory effects [5]. The patent literature explicitly claims its use for achieving 'readily reproducible' doping levels, a critical requirement for manufacturing yield [4].

Synthesis of CsSnI₃ Perovskite Materials for Lead-Free Photovoltaics

In the emerging field of lead-free perovskite solar cells, Tetramethyltin serves as a key precursor for the synthesis of cesium tin iodide (CsSnI₃) [6]. Its use allows for the controlled introduction of Sn²⁺ into the perovskite lattice via solution or vapor-based methods. The availability of high-purity grades (≥99.9999% metals basis) is critical here, as trace transition metal impurities can act as non-radiative recombination centers, quenching photovoltaic efficiency [6].

Transition-Metal Catalyzed Methylation for Pharmaceutical Intermediates

In synthetic organic chemistry, Tetramethyltin is a versatile reagent for the palladium- or nickel-catalyzed conversion of acid chlorides and aryl halides to methyl ketones . This transformation is valued for its mild conditions and functional group tolerance compared to alternatives like organolithium or Grignard reagents, which can be incompatible with sensitive substrates. The liquid state and high reactivity of TMT facilitate precise stoichiometric control in batch and flow chemistry applications .

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